

Cross-reactivity studies of SB-772077B dihydrochloride with other kinases

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Compound of Interest

Compound Name: SB-772077B dihydrochloride

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Comparative Kinase Selectivity of SB-772077B Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Kinase Selectivity of **SB-772077B Dihydrochloride**

SB-772077B dihydrochloride is a potent, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Understanding its selectivity profile against a broader range of kinases is crucial for elucidating its specific biological functions and anticipating potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of SB-772077B and its close analog, GSK269962A, with other kinases, supported by available experimental data and detailed methodologies.

Kinase Inhibition Profile

SB-772077B demonstrates high potency for ROCK1, with a reported half-maximal inhibitory concentration (IC₅₀) of 5.6 nM.^[1] Its structural analog, GSK269962A, exhibits even greater potency for both ROCK isoforms, with IC₅₀ values of 1.6 nM for ROCK1 and 4.0 nM for ROCK2.^{[2][3]}

To assess the selectivity of this class of inhibitors, GSK269962A was profiled against a panel of other serine/threonine kinases. The results demonstrated a favorable selectivity profile, with greater than 30-fold selectivity for ROCK1 over other kinases tested. Notably, off-target activity

was observed for Mitogen- and Stress-activated Kinase 1 (MSK1) and Ribosomal S6 Kinase 1 (RSK1), with IC₅₀ values of 49 nM and 132 nM, respectively.

Table 1: Comparative Kinase Inhibition Data

| Kinase Target | SB-772077B IC ₅₀ (nM) | GSK269962A IC ₅₀ (nM) | Fold Selectivity (GSK269962A vs. Other Kinases) |
|---------------|----------------------------------|----------------------------------|---|
| ROCK1 | 5.6 | 1.6 | 1 |
| ROCK2 | Not Reported | 4.0 | 2.5 |
| MSK1 | Not Reported | 49 | 30.6 |
| RSK1 | Not Reported | 132 | 82.5 |
| Other Kinases | Not Reported | >30-fold selectivity | >30 |

Experimental Protocols

The following provides a detailed methodology for a typical in vitro kinase inhibition assay used to determine the potency and selectivity of compounds like SB-772077B and GSK269962A.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of protein kinases.

Materials:

- Recombinant human kinases
- Peptide or protein substrate specific to each kinase
- ATP (Adenosine triphosphate)
- Test compound (e.g., **SB-772077B dihydrochloride**) dissolved in DMSO
- Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT)

- Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or radiolabeled [γ - 32 P]ATP)
- Microplates (e.g., 96-well or 384-well)
- Plate reader capable of measuring luminescence, fluorescence, or radioactivity

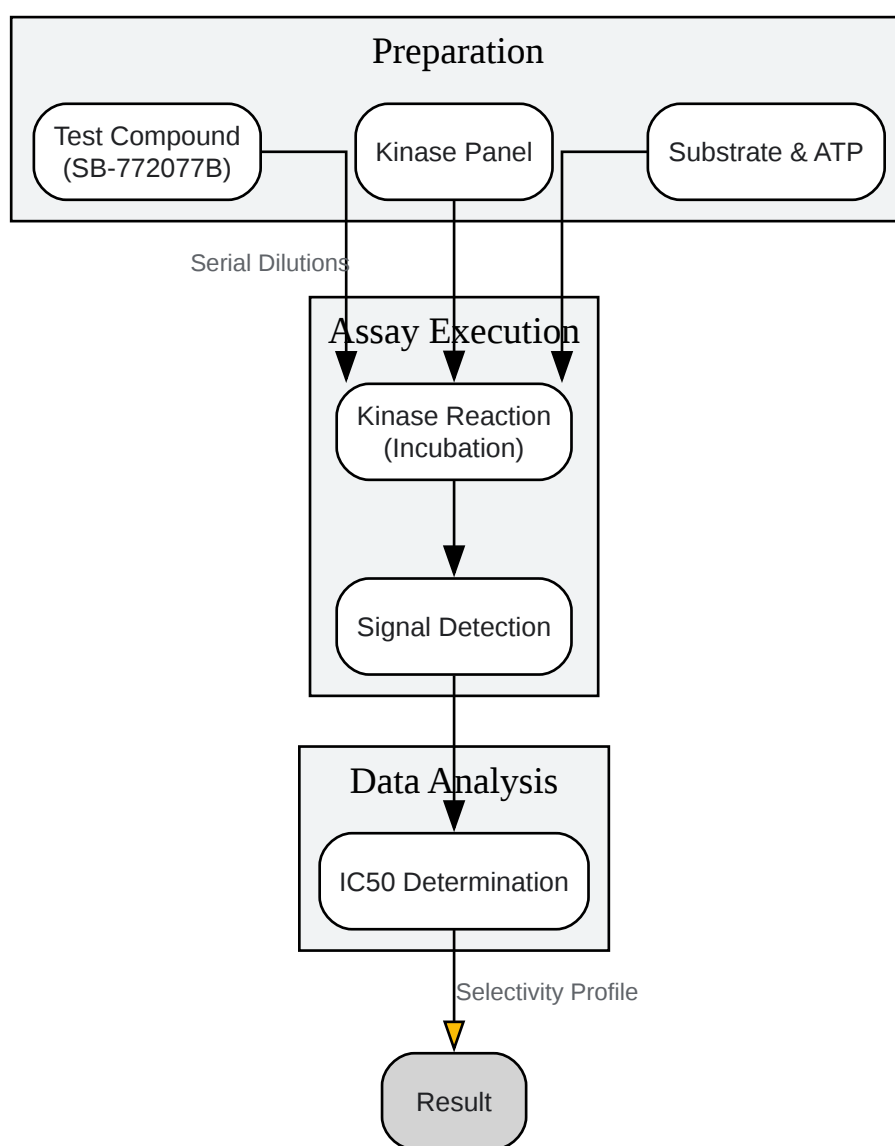
Procedure:

- **Compound Preparation:** A serial dilution of the test compound is prepared in DMSO. These dilutions are then further diluted in the assay buffer to the desired final concentrations.
- **Reaction Mixture Preparation:** For each kinase, a reaction mixture is prepared containing the specific kinase, its substrate, and the assay buffer.
- **Assay Initiation:** The kinase reaction is initiated by adding ATP to the reaction mixture containing the kinase, substrate, and test compound. The final ATP concentration is typically at or near the K_m value for each respective kinase to ensure accurate determination of ATP-competitive inhibitor potency.
- **Incubation:** The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
- **Reaction Termination and Detection:** The kinase reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection method.
 - **Luminescence-based (e.g., ADP-Glo™):** A reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced into a luminescent signal.
 - **Radiometric:** The reaction mixture is spotted onto a membrane that captures the phosphorylated substrate. Unincorporated [γ - 32 P]ATP is washed away, and the radioactivity on the membrane is measured.
- **Data Analysis:** The raw data is normalized to control wells (containing DMSO vehicle instead of the inhibitor). The percent inhibition for each compound concentration is calculated. The

IC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

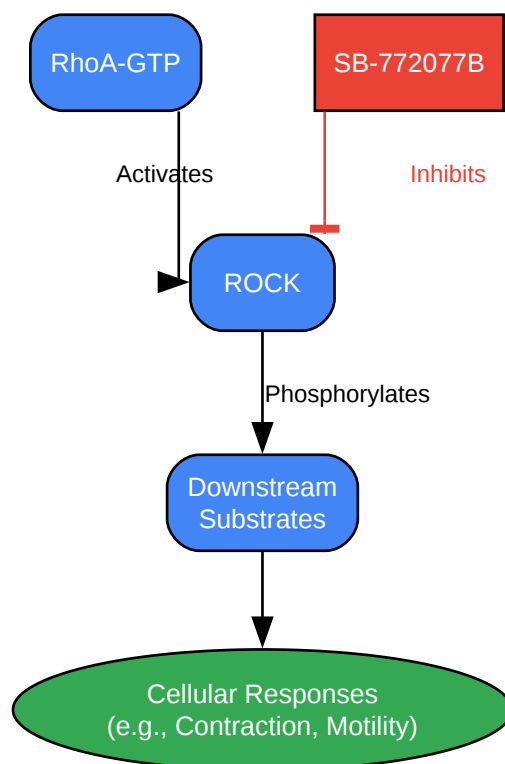
Visualizing the Experimental Workflow and Signaling Pathway

To further illustrate the experimental process and the biological context of SB-772077B's activity, the following diagrams have been generated.



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Caption: Experimental workflow for determining kinase inhibitor selectivity.



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Caption: Simplified ROCK signaling pathway and inhibition by SB-772077B.

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